molecular formula C15H18N4O B4275936 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B4275936
M. Wt: 270.33 g/mol
InChI Key: FEMOFTNKSRFRLQ-UHFFFAOYSA-N
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Description

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a pyrazole ring fused with a quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with a suitable quinazolinone precursor under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which are performed in the presence of a base such as potassium phosphate and a solvent like 1,4-dioxane at elevated temperatures (e.g., 90°C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, often involving purification steps such as preparative liquid chromatography and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or quinazolinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted quinazolinone derivatives, which can be further utilized in medicinal chemistry and material science applications .

Scientific Research Applications

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and quinazolinone derivatives, such as:

  • 1-ethyl-3,5-dimethyl-1H-pyrazole
  • 2,3-dihydro-4(1H)-quinazolinone
  • 1-phenyl-1H-pyrazol-4-yl derivatives

Uniqueness

What sets 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of the pyrazole and quinazolinone rings, which imparts distinct chemical and biological properties. This fusion allows for a broader range of applications and potential modifications to enhance its activity and selectivity .

Properties

IUPAC Name

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-4-19-10(3)13(9(2)18-19)14-16-12-8-6-5-7-11(12)15(20)17-14/h5-8,14,16H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMOFTNKSRFRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2NC3=CC=CC=C3C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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